molecular formula C20H24N6S2 B11183266 5-Benzyl-1-(5-benzyl-2-sulfanylidene-1,3,5-triazinan-1-yl)-1,3,5-triazinane-2-thione

5-Benzyl-1-(5-benzyl-2-sulfanylidene-1,3,5-triazinan-1-yl)-1,3,5-triazinane-2-thione

Cat. No.: B11183266
M. Wt: 412.6 g/mol
InChI Key: SLZQVNZWJJOMKJ-UHFFFAOYSA-N
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Description

5,5’-dibenzyl-1,1’-bi-1,3,5-triazinane-2,2’-dithione: is an organic compound characterized by its unique structure, which includes two benzyl groups attached to a bi-triazinane core with dithione functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-dibenzyl-1,1’-bi-1,3,5-triazinane-2,2’-dithione typically involves the reaction of benzylamine with carbon disulfide under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithione groups to thiols or other reduced forms.

    Substitution: The benzyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced triazinane derivatives.

    Substitution: Various substituted triazinane derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, 5,5’-dibenzyl-1,1’-bi-1,3,5-triazinane-2,2’-dithione can be used as a building block for the synthesis of more complex molecules

Biology and Medicine: The compound’s potential biological activity is of interest for drug discovery and development. It may exhibit antimicrobial, antiviral, or anticancer properties, although specific studies would be required to confirm these effects.

Industry: In materials science, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of polymers or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which 5,5’-dibenzyl-1,1’-bi-1,3,5-triazinane-2,2’-dithione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dithione groups may play a role in redox reactions, while the benzyl groups could facilitate binding to hydrophobic pockets in proteins.

Comparison with Similar Compounds

    1,3,5-triazinane-2,4,6-trithione: Similar core structure but with three dithione groups.

    5,5’-dibenzyl-1,1’-bi-1,3,5-triazinane: Lacks the dithione functionalities.

    Benzylamine derivatives: Compounds with benzyl groups attached to various amine structures.

Uniqueness: 5,5’-dibenzyl-1,1’-bi-1,3,5-triazinane-2,2’-dithione is unique due to the presence of both benzyl and dithione groups, which confer specific chemical properties and reactivity

Properties

Molecular Formula

C20H24N6S2

Molecular Weight

412.6 g/mol

IUPAC Name

5-benzyl-1-(5-benzyl-2-sulfanylidene-1,3,5-triazinan-1-yl)-1,3,5-triazinane-2-thione

InChI

InChI=1S/C20H24N6S2/c27-19-21-13-23(11-17-7-3-1-4-8-17)15-25(19)26-16-24(14-22-20(26)28)12-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,21,27)(H,22,28)

InChI Key

SLZQVNZWJJOMKJ-UHFFFAOYSA-N

Canonical SMILES

C1NC(=S)N(CN1CC2=CC=CC=C2)N3CN(CNC3=S)CC4=CC=CC=C4

Origin of Product

United States

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